3-(P-Tolyl)imidazo[1,2-A]pyridine

Medicinal chemistry Late-stage functionalization Structure-activity relationship

3-(P-Tolyl)imidazo[1,2-A]pyridine (CAS 1338248-67-1; molecular formula C14H12N2; molecular weight 208.26 g/mol) is a 3-aryl-substituted member of the imidazo[1,2-a]pyridine (IP) bicyclic heterocycle family, featuring a fused imidazole-pyridine core with a p-tolyl (4-methylphenyl) group at the imidazole C-3 position. Commercial sources typically supply this compound at 95% or ≥98% purity, with the latter meeting ISO certification standards suitable for pharmaceutical R&D and quality control workflows.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B11893215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(P-Tolyl)imidazo[1,2-A]pyridine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C3N2C=CC=C3
InChIInChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-15-14-4-2-3-9-16(13)14/h2-10H,1H3
InChIKeySVFONZGSSFSMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(P-Tolyl)imidazo[1,2-A]pyridine (CAS 1338248-67-1): Chemical Identity, Scaffold Class, and Procurement-Relevant Specifications


3-(P-Tolyl)imidazo[1,2-A]pyridine (CAS 1338248-67-1; molecular formula C14H12N2; molecular weight 208.26 g/mol) is a 3-aryl-substituted member of the imidazo[1,2-a]pyridine (IP) bicyclic heterocycle family, featuring a fused imidazole-pyridine core with a p-tolyl (4-methylphenyl) group at the imidazole C-3 position . Commercial sources typically supply this compound at 95% or ≥98% purity, with the latter meeting ISO certification standards suitable for pharmaceutical R&D and quality control workflows . The IP scaffold is present in four marketed drugs (zolpidem, alpidem, saripidem, necopidem), all of which bear aryl substituents at the C-2 position, making the C-3 aryl substitution pattern a structurally distinct and comparatively underexplored chemical space within this pharmacologically validated scaffold class [1].

Why 3-(P-Tolyl)imidazo[1,2-A]pyridine Cannot Be Interchanged with 2-Aryl Imidazo[1,2-a]pyridine Analogs in Research Procurement


The imidazo[1,2-a]pyridine scaffold exhibits pronounced regiochemical divergence between C-2 and C-3 aryl substitution, making generic interchange between positional isomers scientifically invalid. The C-3 position is the inherent site of electrophilic aromatic substitution in the IP ring system, meaning 3-substituted analogs possess fundamentally altered electronic character, reactivity, and conformational behavior compared to their 2-substituted counterparts [1]. All four marketed IP drugs (zolpidem, alpidem, saripidem, necopidem) are 2-aryl substituted and target CNS GABA-A receptors, while the 3-aryl-substituted IP class has been specifically patented for an entirely distinct therapeutic axis—soluble guanylate cyclase (sGC) stimulation for cardiovascular disorders—demonstrating that positional isomerism redirects pharmacological target engagement [2]. Additionally, the p-tolyl methyl group at the para position of the 3-aryl ring introduces steric and lipophilic modulation absent in 3-phenyl or 2-aryl analogs, further differentiating target binding, metabolic stability, and physicochemical properties within this subclass [3].

Quantitative Differentiation Evidence for 3-(P-Tolyl)imidazo[1,2-A]pyridine vs. Closest Structural Analogs


Electrophilic Substitution Site Blockade: C-3 Aryl Occupancy Alters Core Reactivity vs. 2-Aryl and Unsubstituted IP Analogs

In the imidazo[1,2-a]pyridine ring system, electrophilic aromatic substitution occurs preferentially at the C-3 position under mild conditions; only when C-3 is blocked does substitution redirect to C-5 [1]. In 3-(p-tolyl)imidazo[1,2-a]pyridine, the C-3 position is occupied by the p-tolyl group, thereby blocking the primary electrophilic substitution site. This contrasts sharply with 2-aryl imidazo[1,2-a]pyridines (e.g., 2-(p-tolyl)imidazo[1,2-a]pyridine, CAS 65964-60-5), where C-3 remains vacant and remains the preferred site for further functionalization. The result is a fundamentally different synthetic derivatization pathway: 2-aryl IPs can be further elaborated at C-3 (as in the zolpidem synthesis, where C-3 alkylation is a key step), whereas 3-aryl IPs require C-5 or pyridine-ring-directed functionalization strategies [2].

Medicinal chemistry Late-stage functionalization Structure-activity relationship

Therapeutic Indication Divergence: 3-Aryl IPs Are Patented for Cardiovascular sGC Stimulation, Not CNS GABA-A Modulation

US Patent 9,776,997 (Bayer Pharma AG, 2017) explicitly claims 3-aryl-substituted imidazo[1,2-a]pyridines as soluble guanylate cyclase (sGC) stimulators for the treatment and/or prophylaxis of cardiovascular disorders including hypertension, heart failure, angina pectoris, and thromboembolic disorders [1]. This therapeutic target class is mechanistically and clinically distinct from the GABA-A receptor modulation exerted by 2-aryl imidazo[1,2-a]pyridines such as zolpidem (Ambien®), alpidem, saripidem, and necopidem, which are indicated for insomnia and anxiety disorders [2]. The 2-aryl IP drugs primarily target the central nervous system, while the 3-aryl IP patent family targets the NO/cGMP signaling pathway in the cardiovascular system. No 3-aryl imidazo[1,2-a]pyridine has been developed as a GABA-A modulator, and no 2-aryl IP has been approved as an sGC stimulator, demonstrating a clear pharmacophore divergence driven by aryl substitution position [3].

Cardiovascular drug discovery Soluble guanylate cyclase Patent landscape differentiation

Synthetic Accessibility Advantage: Catalyst-Free One-Pot 3-Arylimidazo[1,2-a]pyridine Synthesis Achieves up to 88% Yield at Room Temperature

A room-temperature, transition-metal-free, one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines has been developed that proceeds via an iodo-hemiaminal intermediate, achieving yields up to 88% [1]. This method employs simple mixing of 2-aminopyridines, 2-phenylacetaldehyde derivatives, and N-iodosuccinimide in CH2Cl2 at ambient temperature—conditions that are operationally simpler and environmentally preferable to the metal-catalyzed (Pd, Cu, Co) protocols commonly required for 2-arylimidazo[1,2-a]pyridine synthesis [2]. A complementary metal-free, base-catalyzed oxidative amination-denitration strategy from β-nitrostyrenes and 2-aminopyridines provides an alternative regioselective route to the same 3-aryl IP scaffold [3]. The cobalt(II)-catalyzed protocol for synthesizing both 2-aryl and 3-aryl imidazo[1,2-a]pyridines via direct C–N bond formation using molecular oxygen as the terminal oxidant has also been established, providing a unified catalytic platform when both positional isomer series are needed [2].

Green chemistry Transition-metal-free synthesis Process chemistry

Coordination Chemistry Gap: 3-Position Substituted IP Ligands Remain Largely Unexplored vs. Established 2-Position IP Coordination Frameworks

A 2018 study in Polyhedron explicitly states that 'the above reported discrete complexes or coordination polymers are all constructed by using 2-position substituted IP derivatives as ligand. Upon to date, the coordination compounds based on 3-position substituted IP ligand have seldom been reported' [1]. The authors synthesized three new coordination compounds—[ML2(H2O)]n (M = Zn, Cd) and MnL2(H2O)4—using a 3-position substituted IP ligand and characterized their distinct photoluminescent properties. Complex 1 (Zn) revealed a red-shifted emission band compared to the free ligand, indicating that 3-position IP coordination alters photophysical behavior in ways not observed with 2-position IP complexes [1]. This represents a documented gap in the materials chemistry literature: 2-position IP ligands have been extensively employed for coordination polymer construction with luminescence and magnetic properties, while 3-position IP ligands offer a virtually untapped structural space with potentially superior photoluminescent tuning capability [2].

Coordination chemistry Photoluminescent materials Metal-organic frameworks

C-3 Arylated Imidazo[1,2-a]pyridine Anticancer Activity: Select Derivatives Demonstrate <10 μM Potency Across Four Human Cancer Cell Lines

A series of C-3 hetero-arylated 2-arylimidazo[1,2-a]pyridines (compounds 3a–3r) were synthesized via palladium(0)-catalyzed direct C–H hetero-arylation at the C-3 position and evaluated for anticancer activity against a panel of four human cancer cell lines [1]. Among all compounds tested, 3d, 3j, 3k, 3p, and 3r showed promising activity at concentrations below 10 μM [1]. This C-3 functionalization strategy is synthetically accessible specifically because the starting 2-arylimidazo[1,2-a]pyridines retain a vacant C-3 position—a reactivity feature absent in 3-(p-tolyl)imidazo[1,2-a]pyridine. In contrast, a separate series of 3-(thiophen-2-yl)imidazo[1,2-a]pyridine-based Nek2 inhibitors demonstrated antitumor activity against MGC-803 gastric cancer cells, with structure-activity relationship analysis confirming that 3-aryl substitution directly modulates antiproliferative potency [2]. The imidazo[1,2-a]pyridine scaffold more broadly has produced PI3K p110α inhibitors with IC50 values as low as 0.0028 μM (compound 12) and EGFR inhibitors with IC50 values of 0.072–0.123 μM (compounds 8b, 8c), establishing the scaffold's anticancer potential across multiple kinase targets [3].

Anticancer drug discovery C-H activation Kinase inhibition

Conformational and Spectroscopic Differentiation: Intramolecular H-Bonding in Angular 3-Substituted IPs Produces Diagnostic Downfield ¹H NMR Shifts

Imidazo[1,2-a]pyridines substituted with an angular electron-withdrawing group (EWG) at position 3 exhibit an unusual downfield chemical shift of the proton at position 5, attributed to an intramolecular hydrogen-bonding interaction that enforces a specific conformational preference not present in 2-substituted or unsubstituted analogs [1]. This 'peri effect' creates a diagnostic spectroscopic signature that distinguishes 3-substituted IPs from 2-substituted IPs by ¹H NMR. Furthermore, a systematic study of electrophilic substitution in 3-nitroso-2-arylimidazo[1,2-a]pyridines confirmed that the nitroso group at C-3 may be ipso-substituted by bromine (via NBS), and bromine in turn may be substituted by the nitroso group—demonstrating unique reactivity at the C-3 position not available in 2-aryl-only systems [2]. These conformational and reactivity features directly impact molecular recognition: the orientation of the 3-aryl group relative to the IP plane influences π-stacking interactions with biological targets and can alter target binding geometry compared to 2-aryl IPs [1].

Conformational analysis NMR spectroscopy Structural biology

Optimal Procurement and Research Application Scenarios for 3-(P-Tolyl)imidazo[1,2-A]pyridine Based on Quantitative Differentiation Evidence


Cardiovascular Drug Discovery: sGC Stimulator Lead Generation Using 3-Aryl IP Scaffolds

Research teams pursuing soluble guanylate cyclase (sGC) stimulators for hypertension, heart failure, or thrombotic disorders should prioritize 3-(p-tolyl)imidazo[1,2-a]pyridine as a core scaffold. US Patent 9,776,997 establishes precedent for 3-aryl-substituted IPs as sGC activators targeting the NO/cGMP pathway [1]. The 3-aryl substitution pattern is mechanistically associated with cardiovascular rather than CNS pharmacology, providing intellectual property differentiation from the mature 2-aryl IP patent landscape dominated by GABA-A modulators. The p-tolyl group at the 3-position offers a balanced lipophilicity profile suitable for oral bioavailability optimization, while the blocked C-3 position necessitates C-5 or pyridine-ring SAR exploration, accessing chemical space orthogonal to zolpidem-derivative libraries [2]. Procurement of this compound at ≥98% purity (ISO-certified) supports reproducible SAR campaigns and in vivo candidate selection [3].

Coordination Chemistry and Photoluminescent Materials: Novel 3-Position IP Ligand Frameworks

Inorganic and materials chemistry groups investigating luminescent coordination polymers or metal-organic frameworks can leverage 3-(p-tolyl)imidazo[1,2-a]pyridine as a precursor for 3-position-substituted IP ligands—a documented gap in the coordination chemistry literature [1]. The 2018 Polyhedron study demonstrated that 3-position IP ligands produce coordination compounds (Zn, Cd, Mn) with distinct photoluminescent properties, including red-shifted emission bands relative to free ligands [1]. With only one published study in this space versus the extensive 2-position IP coordination literature, 3-aryl IPs offer a high-probability path to novel crystal structures, tunable emission properties, and potentially unique magnetic behavior—all supported by the well-precedented coordination chemistry of the IP scaffold when functionalized at the 2-position [2].

Anticancer Lead Discovery: C-3 Functionalized IP Scaffolds for Kinase-Targeted Library Synthesis

Medicinal chemistry teams building kinase inhibitor libraries can employ 3-(p-tolyl)imidazo[1,2-a]pyridine as a starting scaffold, supported by the demonstrated anticancer activity of C-3 arylated IP derivatives (<10 μM across four cancer cell lines) and the broader IP class's validated potency against PI3K (IC50 = 0.0028 μM), EGFR (IC50 = 0.072 μM), and antitubulin targets (IC50 = 0.01–3.2 μM) [1]. The catalyst-free synthetic route achieving 88% yield at room temperature enables rapid analog generation without metal contamination concerns, facilitating direct biological evaluation of 3-aryl IP libraries [2]. The conformational restriction imposed by 3-aryl substitution, evidenced by the diagnostic H-5 downfield NMR shift and intramolecular H-bonding, may confer selectivity advantages over 2-aryl IP kinase inhibitors by altering the presentation of hydrogen bond donor/acceptor functionality to the ATP-binding pocket [3].

Chemical Biology Tool Compound Development: Positional Isomer Probe Pairs for Target Deconvolution

Chemical biology groups investigating target engagement mechanisms can procure both 3-(p-tolyl)imidazo[1,2-a]pyridine (CAS 1338248-67-1) and its 2-aryl positional isomer 2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 65964-60-5) as matched molecular pair probes. The identical molecular formula (C14H12N2) and molecular weight (208.26 g/mol) of these positional isomers ensures that differential biological activity can be attributed specifically to aryl substitution position rather than physicochemical property differences [1]. This experimental design leverages the established regiochemical divergence: 2-aryl IPs engage GABA-A receptors and are clinically validated as sedative-hypnotics, while 3-aryl IPs are patented for sGC/cardiovascular pharmacology [2]. The diagnostic ¹H NMR shift of the H-5 proton provides a straightforward analytical method for verifying isomer identity in compound management workflows [3].

Quote Request

Request a Quote for 3-(P-Tolyl)imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.